molecular formula C25H29N3O4S B2861491 Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-93-8

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2861491
M. Wt: 467.58
InChI Key: LLQQVWOLHIKPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and related compounds have been extensively explored for their synthetic and reactive capabilities in the creation of heterocyclic compounds. These chemical entities serve as pivotal intermediates in synthesizing diverse heterocyclic frameworks, demonstrating significant versatility in chemical transformations. For example, they are used as starting materials for synthesizing pyrrolo[2,3-c]pyridazines, furo[2,3-c]pyridazines, and various derivatives through reactions involving cyclization, condensation, and substitution. These processes yield compounds with potential biological activities and applications in medicinal chemistry, such as antimicrobial, anti-tumor agents, and potential applications in fluorescence and enzyme inhibition. The synthesis routes typically involve condensation reactions, cyclocondensation with urea or thiourea, and reactions with hydrazine hydrate, highlighting the compound's reactivity and utility in creating complex molecular structures with diverse functional groups.

  • Synthesis of Pyridazine Derivatives: Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its derivatives undergo various cyclization reactions to form novel heterocyclic compounds with potential biological activities (Deeb et al., 1992).
  • Anti-tumor Agents: The compound's derivatives have been evaluated for their anti-tumor properties, showing significant effects in various cancer cell lines through synthesis pathways involving cyclocondensation and condensation reactions (Nassar et al., 2015).
  • Reactivity with Hydrazine: Studies on the reactivity of ethyl esters of this compound class with hydrazine hydrate have led to the synthesis of derivatives with potential applications in medicinal chemistry (Tumkyavichyus et al., 1987).

properties

IUPAC Name

ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-32-25(31)22-19-15-33-23(26-20(29)14-11-17-7-5-4-6-8-17)21(19)24(30)28(27-22)18-12-9-16(2)10-13-18/h9-10,12-13,15,17H,3-8,11,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQQVWOLHIKPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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